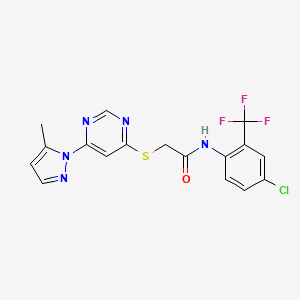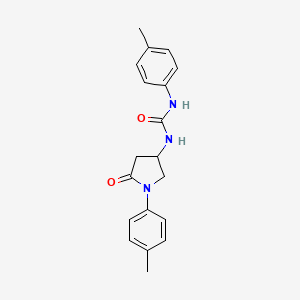
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(p-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(p-tolyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PTUPB and belongs to the class of pyrrolidine urea derivatives. PTUPB has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Stereoselective Synthesis and Biological Activity
The synthesis of complex molecules with specific stereochemistry is a critical aspect of drug development. For instance, the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor highlights the importance of precise chemical manipulation in creating compounds with desired biological activities (Zecheng Chen et al., 2010). Such methodologies could be applied to the synthesis of "1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(p-tolyl)urea" for exploring its potential as a kinase inhibitor or other biologically active molecule.
Material Science and Electrochemical Applications
In material science, the modification of carbon surfaces with nitrogen- and oxygen-containing groups, as studied by D. Hulicova‐Jurcakova et al. (2009), can enhance electrochemical performance in supercapacitors. The chemical structure of "1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(p-tolyl)urea" suggests potential for surface modification, indicating its use in developing materials with improved energy storage capabilities (D. Hulicova‐Jurcakova et al., 2009).
Supramolecular Chemistry and Host-Guest Interactions
The design and synthesis of macrocycles containing various functional groups, as explored by Lester Kaplan et al. (1979), are foundational in supramolecular chemistry. These compounds are capable of complexing with ions or small molecules, a property that can be harnessed for sensing or catalysis. The structural complexity of "1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(p-tolyl)urea" might allow it to act as a ligand in host-guest systems, potentially for the development of new sensors or catalysts (Lester Kaplan et al., 1979).
Environmental Science and Bioelectrochemical Systems
The conversion of urea to nitrogen using modified carbon electrodes, as investigated by Hiroaki Watanabe et al. (2009), presents an innovative approach to waste treatment and environmental remediation. The urea moiety in "1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(p-tolyl)urea" suggests it could play a role in similar bioelectrochemical systems for the efficient decomposition of urea in wastewater treatments (Hiroaki Watanabe et al., 2009).
Propiedades
IUPAC Name |
1-(4-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-13-3-7-15(8-4-13)20-19(24)21-16-11-18(23)22(12-16)17-9-5-14(2)6-10-17/h3-10,16H,11-12H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBZHVBCOXFBAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(p-tolyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B2509502.png)
![N-(4-(benzyloxy)phenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2509504.png)
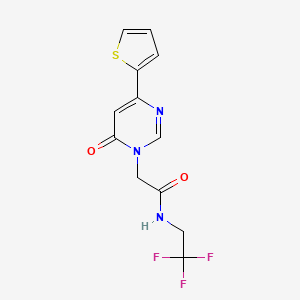
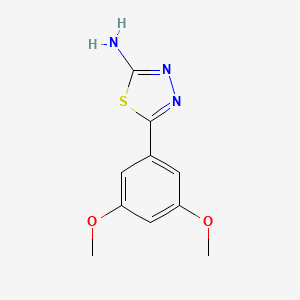
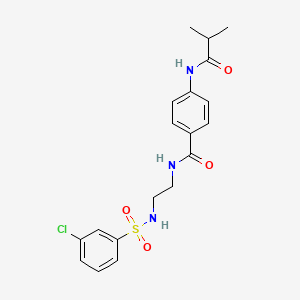
![2-[(4-Fluorophenyl)sulfanyl]-1-morpholino-1-ethanone](/img/structure/B2509510.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2509511.png)
![4-cyano-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2509512.png)
![5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2509513.png)
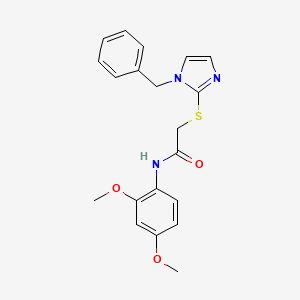
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine](/img/structure/B2509518.png)

